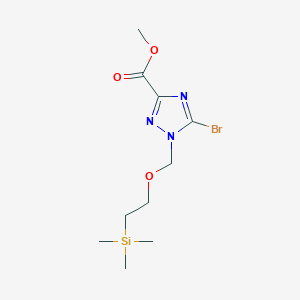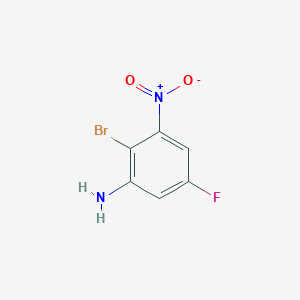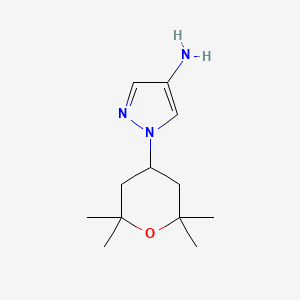
1-(2,2,6,6-Tetramethyltetrahydropyran-4-yl)pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tetrahydro-2,2,6,6-tetramethyl-2H-pyran-4-yl)-1H-pyrazol-4-amine is a synthetic organic compound with a unique structure that combines a tetrahydropyran ring with a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydro-2,2,6,6-tetramethyl-2H-pyran-4-yl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is synthesized through a cyclization reaction involving a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or ester.
Coupling of the Two Fragments: The final step involves coupling the tetrahydropyran and pyrazole fragments through a nucleophilic substitution or a similar reaction, often using a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
1-(Tetrahydro-2,2,6,6-tetramethyl-2H-pyran-4-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyrazole derivatives.
科学的研究の応用
1-(Tetrahydro-2,2,6,6-tetramethyl-2H-pyran-4-yl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of novel materials, such as polymers and coatings, due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is also considered for use in various industrial processes, including catalysis and as a building block for more complex molecules.
作用機序
The mechanism of action of 1-(Tetrahydro-2,2,6,6-tetramethyl-2H-pyran-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
1-(Tetrahydro-2,2,6,6-tetramethyl-2H-pyran-4-yl)-1H-pyrazol-3-amine: A similar compound with a slight variation in the position of the amine group.
1-(Tetrahydro-2,2,6,6-tetramethyl-2H-pyran-4-yl)-1H-pyrazol-5-amine: Another analog with the amine group at a different position on the pyrazole ring.
Uniqueness
1-(Tetrahydro-2,2,6,6-tetramethyl-2H-pyran-4-yl)-1H-pyrazol-4-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H21N3O |
|---|---|
分子量 |
223.31 g/mol |
IUPAC名 |
1-(2,2,6,6-tetramethyloxan-4-yl)pyrazol-4-amine |
InChI |
InChI=1S/C12H21N3O/c1-11(2)5-10(6-12(3,4)16-11)15-8-9(13)7-14-15/h7-8,10H,5-6,13H2,1-4H3 |
InChIキー |
GQRKFHFXIWQWJM-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(O1)(C)C)N2C=C(C=N2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-cyclopentyl-](/img/structure/B13933568.png)
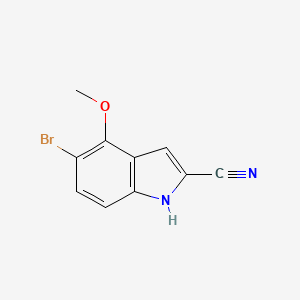

![N,N'-Hexane-1,6-diylbis[3-amino-2-butenamide]](/img/structure/B13933581.png)


![N-[2-[2-(Dimethylamino)ethoxy]-5-methylphenyl]-Na(2)-2-pyrazinylurea](/img/structure/B13933595.png)
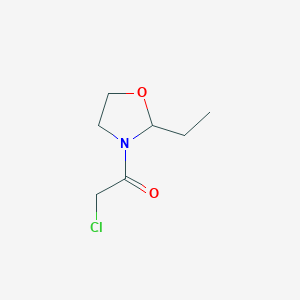
![n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13933603.png)

